An In-depth Technical Guide to 2-Bromo-4-nitro-6-(trifluoromethyl)aniline
An In-depth Technical Guide to 2-Bromo-4-nitro-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline, a halogenated and nitrated aromatic amine with potential applications in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, spectral characteristics, and safe handling. Furthermore, it presents detailed experimental protocols for its synthesis, analysis, and solubility determination, alongside a discussion of its potential biological activities based on structure-activity relationships within this class of compounds.
Core Chemical Properties and Identifiers
2-Bromo-4-nitro-6-(trifluoromethyl)aniline, with the CAS Number 400-66-8, is a substituted aniline derivative.[1] Its structure incorporates a bromine atom, a nitro group, and a trifluoromethyl group on the aniline scaffold, which imparts unique electronic and lipophilic characteristics.
| Identifier | Value | Source |
| IUPAC Name | 2-bromo-4-nitro-6-(trifluoromethyl)aniline | [1] |
| CAS Number | 400-66-8 | [1] |
| Molecular Formula | C₇H₄BrF₃N₂O₂ | [1] |
| Molecular Weight | 285.02 g/mol | [1] |
| InChI Key | VTSOQYVBDQONBG-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=C(C=C(C(=C1C(F)(F)F)N)Br)--INVALID-LINK--[O-] | [1] |
Physicochemical Data
The physicochemical properties of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Notes |
| Melting Point | 71-74 °C | Data for the isomeric compound 2-Bromo-6-nitro-4-(trifluoromethyl)aniline (CAS 113170-71-1).[2] |
| Boiling Point | 273.5 °C at 760 mmHg | Predicted value. |
| Density | 1.859 g/cm³ | Predicted value. |
| XLogP3 | 2.6 | Computed value, indicating moderate lipophilicity.[1] |
| Flash Point | 119.2 °C | Predicted value. |
| Appearance | White to off-white powder | General appearance for this class of compounds. |
Quantitative solubility data for 2-Bromo-4-nitro-6-(trifluoromethyl)aniline in common organic solvents is not extensively reported in the literature. However, based on its structure, it is predicted to be soluble in polar organic solvents such as methanol, ethanol, and acetone, and moderately soluble in less polar solvents like dichloromethane and diethyl ether. A detailed protocol for determining its solubility is provided in the "Experimental Protocols" section.
Spectral Data Summary
Detailed spectral analyses are essential for the unambiguous identification and characterization of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline. While full spectral data is often found in specialized databases, the expected spectral characteristics are summarized below.
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons will appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm), with chemical shifts influenced by the electronic effects of the bromo, nitro, and trifluoromethyl groups. The amine protons will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. |
| ¹³C NMR | The spectrum will show seven distinct carbon signals. The carbon atoms attached to the electron-withdrawing trifluoromethyl and nitro groups will be shifted downfield. The carbon bearing the trifluoromethyl group will exhibit splitting due to carbon-fluorine coupling. |
| IR Spectroscopy | Characteristic absorption bands are expected for N-H stretching of the amine group (around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively), C-F stretching of the trifluoromethyl group (in the region of 1100-1300 cm⁻¹), and C-Br stretching (typically below 800 cm⁻¹). |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and bromine-containing fragments. |
Potential Biological Activity and Signaling Pathways
Specific biological studies on 2-Bromo-4-nitro-6-(trifluoromethyl)aniline are not widely published. However, the structural motifs present in this molecule are found in compounds with known biological activities, particularly antimicrobial and anticancer properties.
The presence of a trifluoromethyl group is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and cell permeability.[3] Several studies have reported the antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives against antibiotic-resistant Gram-positive bacteria.[4] Additionally, various trifluoro-aniline derivatives have demonstrated antimicrobial efficacy against Vibrio species by disrupting the bacterial cell membrane.[5][6]
Furthermore, the combination of a nitroaryl moiety and a trifluoromethyl group has been associated with cytotoxicity in cancer cell lines.[7] It is hypothesized that such compounds may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of caspase signaling cascades.
Based on these structure-activity relationships, a hypothetical signaling pathway for the potential anticancer activity of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline is proposed below. This pathway illustrates the induction of apoptosis via intrinsic and extrinsic pathways, which is a common mechanism for many cytotoxic agents.
Caption: Hypothetical apoptotic pathway induced by 2-Bromo-4-nitro-6-(trifluoromethyl)aniline.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for research and development. The following sections provide methodologies for the synthesis, purification, analysis, and solubility determination of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline.
Synthesis of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline
This protocol describes a plausible method for the synthesis of the target compound via electrophilic bromination of 4-nitro-2-(trifluoromethyl)aniline.
Materials:
-
4-nitro-2-(trifluoromethyl)aniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
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Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-nitro-2-(trifluoromethyl)aniline in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Slowly add 1.1 equivalents of N-Bromosuccinimide (NBS) portion-wise to the cooled solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 2-Bromo-4-nitro-6-(trifluoromethyl)aniline.
References
- 1. 2-Bromo-4-nitro-6-(trifluoromethyl)aniline | C7H4BrF3N2O2 | CID 11471654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-6-nitro-4-(trifluoromethyl)aniline 98 113170-71-1 [sigmaaldrich.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthesis of trifluoromethylated N-nitroaryl-2-amino-1,3-dichloropropane derivatives and their evaluation as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
